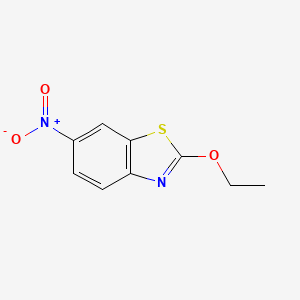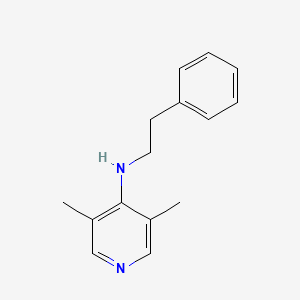
3,5-Dimethyl-4-phenethylaminopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-4-phenethylaminopyridine is a chemical compound that belongs to the class of substituted pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom. The presence of the phenethylamine group and the dimethyl substitutions on the pyridine ring gives this compound unique chemical and physical properties, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-phenethylaminopyridine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyridine with phenethylamine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
3,5-Dimethyl-4-phenethylaminopyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenethylamine group or the methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
3,5-Dimethyl-4-phenethylaminopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as its use in drug development for neurological disorders, is ongoing.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-Dimethyl-4-phenethylaminopyridine involves its interaction with molecular targets such as enzymes and receptors. The phenethylamine group can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyridine: Lacks the phenethylamine group, resulting in different chemical and biological properties.
4-Phenethylaminopyridine: Similar structure but without the dimethyl substitutions, affecting its reactivity and interactions.
Phenethylamine: A simpler structure without the pyridine ring, leading to different applications and effects.
Uniqueness
3,5-Dimethyl-4-phenethylaminopyridine is unique due to the combination of the phenethylamine group and the dimethyl substitutions on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
特性
CAS番号 |
63681-06-1 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC名 |
3,5-dimethyl-N-(2-phenylethyl)pyridin-4-amine |
InChI |
InChI=1S/C15H18N2/c1-12-10-16-11-13(2)15(12)17-9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,16,17) |
InChIキー |
XTSBEKTYXSJYBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1NCCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13955621.png)
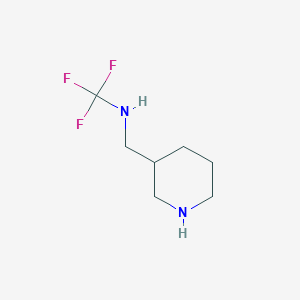
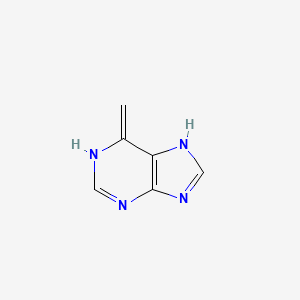
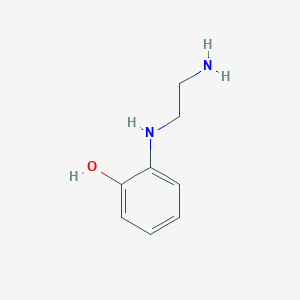

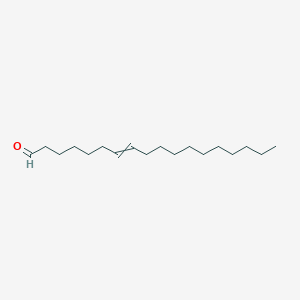
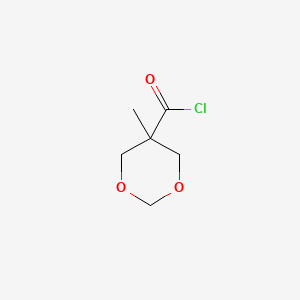
![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)
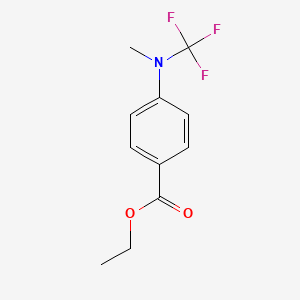
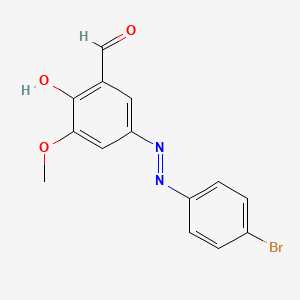

![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)
